2-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide
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Overview
Description
2-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide is a chemical compound with the molecular formula C20H25N3O3S and a molecular weight of 387.5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide involves multiple steps, including the formation of the pyridazine ring and the subsequent attachment of the ethylsulfonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
2-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antipruritic effects.
Medicine: Developed as a drug candidate for the treatment of pain and pruritus, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology sectors.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic outcomes. For example, it may act on opioid receptors to provide analgesic effects or inhibit specific enzymes involved in inflammatory pathways to reduce pain and itching.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- 2-cyclohexyl-N-(3-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- 2-cyclohexyl-N-(3-(6-(butylsulfonyl)pyridazin-3-yl)phenyl)acetamide
Uniqueness
2-cyclohexyl-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide is unique due to its specific ethylsulfonyl group, which may confer distinct pharmacological properties compared to its analogs with different sulfonyl groups. This uniqueness can result in variations in potency, selectivity, and safety profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclohexyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-27(25,26)20-12-11-18(22-23-20)16-9-6-10-17(14-16)21-19(24)13-15-7-4-3-5-8-15/h6,9-12,14-15H,2-5,7-8,13H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKTVIHNVXBKNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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